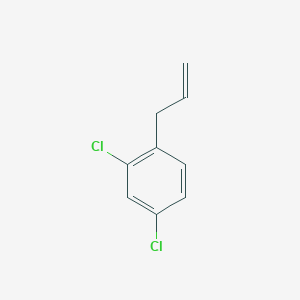

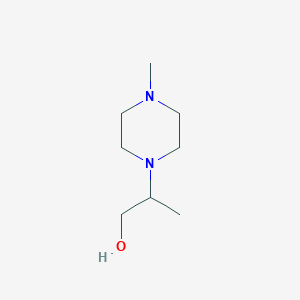

2-(4-Methylpiperazin-1-yl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

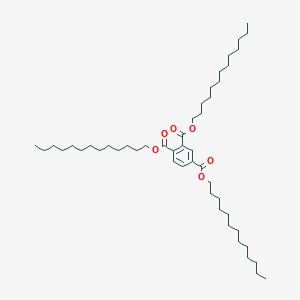

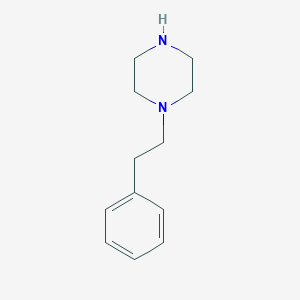

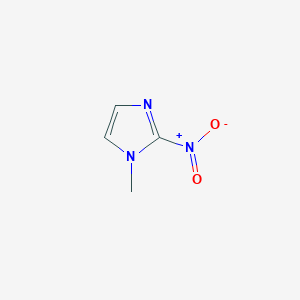

The compound "2-(4-Methylpiperazin-1-yl)propan-1-ol" is a derivative of 4-methylpiperazine, which is a common moiety in various pharmacologically active compounds. The presence of the piperazine ring is a characteristic feature in molecules that interact with a range of biological targets, including serotonin receptors, adrenoceptors, and others .

Synthesis Analysis

The synthesis of related compounds typically involves nucleophilic substitution reactions, as seen in the creation of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, where 1-methylpiperazine is reacted with a brominated precursor . Another approach includes reductive amination, as demonstrated in the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives . These methods highlight the versatility of piperazine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives is often elucidated using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectroscopy . Additionally, the absolute configuration of chiral centers can be determined by X-ray crystallography, as seen in the structural analysis of related compounds . These techniques are crucial for confirming the identity and purity of synthesized molecules.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including nucleophilic substitution and reductive amination, as mentioned earlier . The reactivity of these compounds is influenced by the substituents on the piperazine ring and the nature of the reacting partners. The chemical behavior of these molecules is essential for designing compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The chirality of these compounds can also affect their bioactivity, as seen in the study of (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol .

Applications De Recherche Scientifique

Crystal Structures of Olanzapine Solvates

Olanzapine, a psychotropic agent, when combined with 2-(4-Methylpiperazin-1-yl)propan-1-ol, results in new solvates that exhibit specific crystal structures through intermolecular hydrogen bonds and C-H...π interactions. These structures contribute to the understanding of olanzapine's physical properties and stability, which are crucial for its pharmaceutical formulations and efficacy (Bojarska, Maniukiewicz, & Sieroń, 2013).

Synthesis and Anticancer Activity

3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, synthesized from epichlorohydrine and 2-(4-Methylpiperazin-1-yl)propan-1-ol, have shown inhibitory activity against Src kinase and significant anticancer effects on human breast carcinoma cells. This demonstrates the compound's potential as a lead in developing new anticancer agents (Sharma et al., 2010).

Role in Synthesizing Ligands for Serotonin Receptors

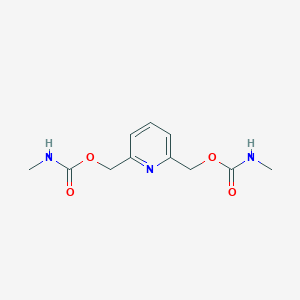

2-Amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, designed to evaluate the role of a linker between the triazine moiety and an aromatic substituent, showed affinity for the human serotonin 5-HT6 receptor. This highlights the utility of 2-(4-Methylpiperazin-1-yl)propan-1-ol in creating new compounds with potential therapeutic applications in neurological disorders (Łażewska et al., 2019).

Binding Mechanism with α1A-adrenoceptor

The compound (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, which includes 2-(4-Methylpiperazin-1-yl)propan-1-ol, was studied for its binding mechanism with α1A-adrenoceptor. The research provides insights into the compound's bioactivity against the receptor, offering a basis for better drug design targeting this receptor (Xu et al., 2016).

Antiprotozoal Activity

Compounds derived from 2-(4-Methylpiperazin-1-yl)propan-1-ol showed promising antiprotozoal activity and selectivity, highlighting their potential as lead compounds for the development of new antiprotozoal agents. This research underscores the compound's versatility and potential in addressing parasitic infections (Faist et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, (4-methylpiperazin-1-yl)benzaldehyde, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection when handling the compound .

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methylpiperazin-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(7-11)10-5-3-9(2)4-6-10/h8,11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRWIAUNUXORIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCN(CC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609257 |

Source

|

| Record name | 2-(4-Methylpiperazin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperazin-1-yl)propan-1-ol | |

CAS RN |

1811-57-0 |

Source

|

| Record name | 2-(4-Methylpiperazin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo[2.2]paracyclophane](/img/structure/B155445.png)